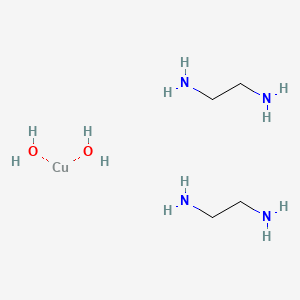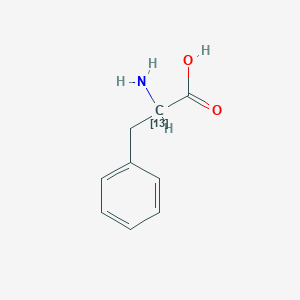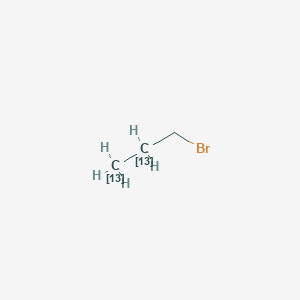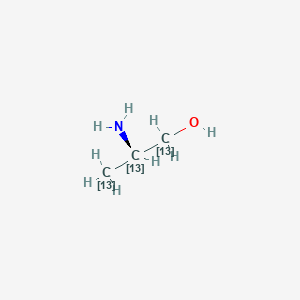
Nalpha-Z-Nim-benzyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-His(Bzl)-OH typically involves the protection of the amino group of histidine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of histidine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of Z-His(Bzl)-OH follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry .
Analyse Des Réactions Chimiques
Types of Reactions
Z-His(Bzl)-OH undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized to form different products.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protective group.
Substitution: The amino group can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method to remove the benzyloxycarbonyl group.
Substitution: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include various peptides and peptide derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Z-His(Bzl)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Z-His(Bzl)-OH involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds, leading to the desired peptide or protein product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-His-OBzl: Another derivative of histidine with a similar protective group.
Z-Gly-His-Phe-Phe-OEt: A peptide derivative used in enzyme-substrate interaction studies.
Uniqueness
Z-His(Bzl)-OH is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .
Propriétés
Formule moléculaire |
C21H21N3O4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(2S)-3-(1-benzylpyrazol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21N3O4/c25-20(26)19(22-21(27)28-15-17-9-5-2-6-10-17)13-18-11-12-24(23-18)14-16-7-3-1-4-8-16/h1-12,19H,13-15H2,(H,22,27)(H,25,26)/t19-/m0/s1 |
Clé InChI |
DHUVTQUENUPYMW-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=N2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)










![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)


